molecular formula C5H7F3O4S B12588256 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol CAS No. 473994-49-9

1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol

Cat. No.: B12588256
CAS No.: 473994-49-9
M. Wt: 220.17 g/mol
InChI Key: LASYBWXNQYXHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is a chemical compound characterized by its unique molecular structure, which includes three fluorine atoms, a methanesulfonyl group, and a but-3-ene-2,2-diol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol typically involves the introduction of trifluoromethyl and methanesulfonyl groups onto a butene backbone. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is unique due to the presence of both trifluoromethyl and methanesulfonyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

473994-49-9

Molecular Formula

C5H7F3O4S

Molecular Weight

220.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-methylsulfonylbut-3-ene-2,2-diol

InChI

InChI=1S/C5H7F3O4S/c1-13(11,12)3-2-4(9,10)5(6,7)8/h2-3,9-10H,1H3

InChI Key

LASYBWXNQYXHDV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC(C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.